2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
説明
The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a structurally complex small molecule characterized by three key moieties:
- A 4-methoxyphenyl group linked to an acetamide backbone.
- An ethylamino spacer connecting the acetamide to a pyrimidine ring.
- A 2-methylimidazole substituent on the pyrimidine core.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-24-18(13-19(25-14)26-11-10-21-15(26)2)22-8-9-23-20(27)12-16-4-6-17(28-3)7-5-16/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGRIFZSWWADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting with the reaction of 4-methoxyphenyl derivatives with pyrimidine and imidazole moieties. The final product can be characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Key Structural Features:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 341.41 g/mol
- Functional Groups: Methoxy group, acetamide group, imidazolyl and pyrimidinyl rings.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
IC50 Values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.55 |
| HCT116 | 1.20 |
| A549 | 0.75 |
These values suggest that the compound is particularly potent against breast cancer cells, which is promising for further development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer progression and treatment:
-
Cholinesterase Inhibition: It has shown moderate inhibition against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Ki Value: 8.14 ± 0.65 nM
-
Cyclin-dependent Kinases (CDKs): The compound demonstrated significant inhibition against CDK9, an important target in cancer therapy.
- IC50 Values: Ranged from 0.57 ± 0.02 µM to 1.73 ± 0.09 µM across different assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity against ESKAPE pathogens, a group known for their antibiotic resistance.
Antimicrobial Activity Results:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Klebsiella pneumoniae | Significant |
| Pseudomonas aeruginosa | Variable |
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
-
Study on MCF-7 Cells: A recent study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- Caspase Activation: Increased by 7.80-fold compared to untreated controls.
- Combination Therapy: When combined with standard chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed in resistant cancer cell lines.
類似化合物との比較
Implications of Structural Differences :
- The pyridine substituent in 2e could facilitate π-π stacking interactions in kinase binding pockets, whereas the imidazole group in the target compound might engage in hydrogen bonding or metal coordination .
Heterocyclic Amide Analogs
lists (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide, another amide derivative with a thiazole ring. While data are sparse, this highlights the diversity of heterocyclic modifications in acetamide-based compounds:
| Feature | Target Compound | Thiazole Analog |
|---|---|---|
| Heterocycle | Imidazole-pyrimidine | Thiazole |
| Potential Bioactivity | Kinase inhibition (inferred) | Antimicrobial or anticancer (speculative) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
